

A Comprehensive Technical Overview of 2-(phenoxymethyl)-1H-benzimidazole: Synonyms and Identifiers

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Compound of Interest

Compound Name: 2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B181898

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For researchers, scientists, and professionals in drug development, a clear and unambiguous understanding of chemical compounds is paramount. This technical guide provides a detailed compilation of synonyms and related identifiers for the compound **2-(phenoxymethyl)-1H-benzimidazole**, a molecule of interest within the benzimidazole class of heterocyclic compounds known for their diverse pharmacological activities.

Chemical Identity

2-(phenoxymethyl)-1H-benzimidazole is a heterocyclic aromatic organic compound. Its structure features a phenoxymethyl group attached to the 2-position of a benzimidazole core. This core is formed by the fusion of a benzene ring and an imidazole ring.

Synonyms

The compound is known by a variety of names across different databases, publications, and commercial suppliers. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification.

Synonym	Source/Type
2-(Phenoxymethyl)-1H-benzo[d]imidazole	Systematic Chemical Name
2-(Phenoxymethyl)-1H-1,3-benzodiazole	Systematic Chemical Name
(Benzimidazol-2-ylmethoxy)benzene	Alternative Name
1H-Benzimidazol-2-ylmethyl phenyl ether	Alternative Name
2-Phenoxymethylbenzimidazole	Common Name
1H-Benzimidazole, 2-(phenoxymethyl)-	Indexed Name
2-(phenoxymethyl)-1H-benzimidazole hydrochloride	Hydrochloride Salt Form[1]
TIMTEC-BB SBB000641	Commercial Supplier ID[2]
NSC52089	National Cancer Institute ID[3]
Oprea1_274639	Database ID
Oprea1_519528	Database ID
MLS000058747	Molecular Libraries Screening Program ID

Chemical and Drug Identifiers

A variety of unique identifiers are used to catalog and reference this compound in chemical databases, regulatory submissions, and scientific literature. These identifiers ensure precise communication and data retrieval.

Identifier Type	Identifier	Issuing Authority/Database
CAS Number	6637-29-2	Chemical Abstracts Service[3] [4][5]
PubChem CID	210074	PubChem[3]
European Community (EC) Number	876-512-0	European Chemicals Agency (ECHA)[3]
ChEMBL ID	CHEMBL424581	ChEMBL[3]
DSSTox Substance ID	DTXSID40985004	U.S. Environmental Protection Agency (EPA)[3]
Nikkaji Number	J2.774.276I	Japan Chemical Substance Dictionary (Nikkaji)[3]
Wikidata	Q82972411	Wikidata[3]

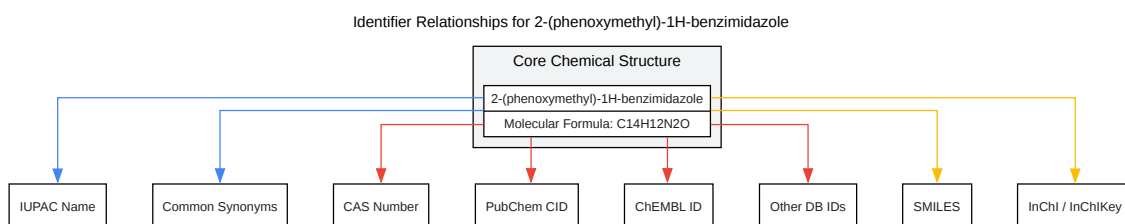
Structural and Molecular Representations

Different line notation formats are used to represent the molecular structure of **2-(phenoxymethyl)-1H-benzimidazole** in a machine-readable format. These are essential for cheminformatics and computational chemistry applications.

Representation Type	Identifier
Molecular Formula	C14H12N2O[2][3][5]
SMILES	<chem>C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2</chem> [3]
InChI	InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)[3]
InChIKey	XATKRQREMKIRLA-UHFFFAOYSA-N[3]
IUPAC Name	2-(phenoxymethyl)-1H-benzimidazole[3]

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical and relational nature of the various identifiers associated with **2-(phenoxymethyl)-1H-benzimidazole**. The core chemical entity is defined by its structure, from which various names and numerical identifiers are derived for use in different contexts.



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Caption: Interconnectivity of chemical identifiers for **2-(phenoxymethyl)-1H-benzimidazole**.

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